1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine

Description

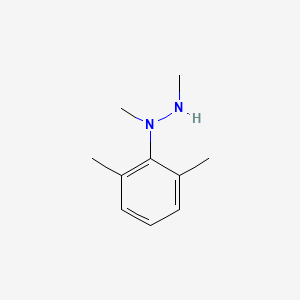

1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine is a substituted hydrazine derivative characterized by a central hydrazine backbone (N–N bond) with two methyl groups and a 2,6-dimethylphenyl aromatic substituent. This compound is primarily used in research settings, with applications in chemical synthesis and mechanistic toxicology studies .

Properties

CAS No. |

6304-63-8 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)-1,2-dimethylhydrazine |

InChI |

InChI=1S/C10H16N2/c1-8-6-5-7-9(2)10(8)12(4)11-3/h5-7,11H,1-4H3 |

InChI Key |

LVNPYZQSCFUBJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine typically involves the reaction of 2,6-dimethylphenylhydrazine with dimethyl sulfate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential toxicity and reactivity of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

| Compound | Structure | Key Functional Groups | Industrial/Research Use |

|---|---|---|---|

| 1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine | Hydrazine with 1,2-dimethyl groups and 2,6-dimethylphenyl substituent | Methyl, aromatic ring | Research chemical (limited data) |

| 1,2-Dimethylhydrazine (1,2-DMH) | Hydrazine with two adjacent methyl groups | Methyl | Colon carcinogenesis models, genotoxicity assays |

| 1,1-Dimethylhydrazine (1,1-DMH) | Hydrazine with two methyl groups on the same nitrogen atom | Methyl | Rocket fuel, solvent |

| 1,2-Diphenylhydrazine | Hydrazine with two phenyl groups | Phenyl | Dye/pigment intermediate |

Genotoxicity and Carcinogenicity

Metabolic Pathways and DNA Interaction

- 1,2-Dimethylhydrazine: Metabolized to methyldiazonium ions, which alkylate DNA, forming O⁶-methylguanine—a critical lesion in colon carcinogenesis . Liver DNA exhibits higher alkylation levels, but colon-specific activation drives tumorigenesis .

- 1,1-Dimethylhydrazine : Generates methyl radicals via cytochrome P450, leading to oxidative DNA damage rather than direct alkylation .

- 1,2-Diphenylhydrazine : Undergoes rapid oxidation to benzidine derivatives, which may intercalate DNA or form adducts .

Species and Organ Specificity

- 1,2-DMH :

Key Research Findings

Mechanistic Divergence: 1,2-DMH’s carcinogenicity is linked to persistent O⁶-methylguanine in colon DNA, while 1,1-DMH’s toxicity stems from oxidative stress .

Species Variability : 1,2-DMH induces colon tumors in mice/rats but vascular tumors in hamsters, highlighting metabolic differences .

Microflora Interaction : Germ-free rats show reduced colon tumorigenesis with 1,2-DMH, implicating gut microbiota in metabolic activation .

Biological Activity

1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine is a compound of significant interest due to its biological activity, particularly in the context of carcinogenicity and potential therapeutic applications. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C10H14N4

- Molecular Weight : 178.24 g/mol

- CAS Number : 540-73-8

Carcinogenic Properties

This compound is recognized as a potent carcinogen. It is primarily used in research to induce colon cancer in laboratory animals. Studies indicate that it functions as a DNA alkylating agent, leading to mutations and subsequent tumor formation. The mechanism involves the alkylation of DNA, RNA, and proteins in various tissues, particularly the gastrointestinal tract .

Table 1: Summary of Carcinogenic Studies

Anticonvulsant Activity

Recent investigations have explored the anticonvulsant potential of derivatives related to this compound. A study identified several N-(2,6-dimethylphenyl) semicarbazones that exhibited anticonvulsant activity without neurotoxicity. These compounds were shown to increase levels of gamma-aminobutyric acid (GABA), a neurotransmitter crucial for inhibitory signaling in the brain .

Table 2: Anticonvulsant Activity of Derivatives

| Compound Name | Administration Route | Efficacy | Mechanism |

|---|---|---|---|

| N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Oral & Intraperitoneal | High efficacy in seizure models | GABA level increase by 118% |

The biological activity of this compound can be attributed to its interaction with cellular macromolecules:

- DNA Alkylation : The compound forms covalent bonds with DNA bases, leading to mispairing during replication.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress through ROS production, further contributing to cellular damage and carcinogenesis.

Case Studies

Several case studies highlight the implications of exposure to this compound:

- Study on Carcinogenic Effects : A longitudinal study involving rats showed that chronic exposure resulted in a high incidence of colorectal tumors. The study monitored biomarkers for DNA damage and tumor progression over time .

- Anticonvulsant Development : Research into semicarbazone derivatives demonstrated their potential as safer alternatives for epilepsy treatment. The absence of neurotoxicity in these derivatives suggests a promising avenue for drug development .

Q & A

Q. What experimental frameworks are recommended for assessing the toxicity of 1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine in academic studies?

A systematic review framework, adapted from ATSDR’s methodology for 1,2-diphenylhydrazine, is advised. This involves:

- Step 1: Problem formulation (defining exposure routes and health endpoints).

- Step 2: Literature search (using databases like PubMed, TOXCENTER, and NTRL with CAS-specific queries).

- Step 3: Data extraction (focusing on dose-response relationships and study quality).

- Steps 4–8 : Evaluating outcomes, bias risk, and confidence in evidence .

Example Table: Key Study Design Features

Q. How can researchers optimize the synthesis and purification of this compound for reproducibility?

- Synthesis : Use arylhydrazine precursors (e.g., 2,6-dimethylphenylhydrazine) with methylating agents under inert conditions. Monitor reaction progress via HPLC or NMR .

- Purification : Recrystallization from ethanol or acetonitrile is preferred. Validate purity (>98%) using mass spectrometry and elemental analysis .

Q. What analytical techniques are critical for characterizing this compound’s stability under laboratory conditions?

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., mp 225°C for analogues) .

- Photostability : UV-Vis spectroscopy under controlled light exposure.

- Hydrolytic stability : pH-dependent degradation studies using LC-MS to detect breakdown products .

Advanced Research Questions

Q. How should conflicting toxicity data (e.g., hepatotoxicity vs. no observed effect) be resolved in mechanistic studies?

- Bias assessment : Apply ATSDR’s risk-of-bias tiers (Tables C-4, C-7). Prioritize Tier 1 studies with low bias, adequate sample sizes, and robust statistical methods .

- Mechanistic reconciliation : Use in vitro hepatocyte models to isolate metabolic pathways (e.g., cytochrome P450 interactions) and compare with in vivo data .

Q. What computational approaches are effective in predicting environmental persistence and bioaccumulation of this compound?

- QSAR modeling : Leverage tools like EPI Suite to estimate log Kow and biodegradation potential.

- Molecular dynamics simulations : Predict interactions with soil organic matter or aquatic receptors using COMSOL Multiphysics .

Example Data Gap: Environmental monitoring data for this compound are scarce; prioritize soil/water sampling near industrial sites .

Q. How can epigenetic effects (e.g., DNA methylation) be evaluated in long-term exposure studies?

- Experimental design : Use factorial designs (e.g., 2x2 exposure-dose matrices) to assess dose-time interactions .

- Methodology : Combine whole-genome bisulfite sequencing with RNA-seq on liver/kidney tissues. Validate via pyrosequencing .

Q. What strategies address gaps in human exposure data for risk assessment?

Q. How can in silico tools enhance the design of derivatives with reduced toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.